molecular formula C8H17Cl2N B2957045 4-Chloro-1-propan-2-ylpiperidine;hydrochloride CAS No. 5570-79-6

4-Chloro-1-propan-2-ylpiperidine;hydrochloride

Cat. No.: B2957045
CAS No.: 5570-79-6
M. Wt: 198.13
InChI Key: LCTREUOQPGTIID-UHFFFAOYSA-N
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Description

4-Chloro-1-propan-2-ylpiperidine hydrochloride is a piperidine derivative featuring a chlorine substituent at the 4-position and an isopropyl group (propan-2-yl) at the 1-position of the piperidine ring, with a hydrochloride salt formation. Piperidine derivatives are widely utilized in pharmaceutical chemistry due to their structural versatility and ability to interact with biological targets. The hydrochloride salt enhances solubility, a critical factor in drug formulation.

Properties

IUPAC Name

4-chloro-1-propan-2-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c1-7(2)10-5-3-8(9)4-6-10;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTREUOQPGTIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5570-79-6
Record name 4-chloro-1-(propan-2-yl)piperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-propan-2-ylpiperidine;hydrochloride typically involves the chlorination of 1-propan-2-ylpiperidine. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-propan-2-ylpiperidine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-Chloro-1-propan-2-ylpiperidine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various piperidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-1-propan-2-ylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-Chloro-1-propan-2-ylpiperidine HCl 4-Cl, 1-propan-2-yl C₈H₁₇Cl₂N ~222.1 (estimated) Aliphatic substituents; potential intermediate for drug synthesis.
Fexofenadine Hydrochloride 4-(hydroxydiphenylmethyl)piperidine C₃₂H₃₉ClNO₄ 538.11 Bulky aromatic groups; antihistamine drug.
4-(1-Methylcyclopropyl)piperidine HCl 1-methylcyclopropyl C₉H₁₈ClN 175.70 Cyclopropane ring; compact hydrophobic substituent.
Melphalan Hydrochloride 4-[bis(2-chloroethyl)amino]phenylalanine C₁₃H₁₉Cl₃N₂O₂ 341.66 Anticancer agent; chlorine enhances alkylating activity.
2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone HCl Chloroethanone, isopropylpiperazine C₉H₁₈Cl₂N₂O 265.16 Piperazine backbone; reactive carbonyl group.

Key Observations :

  • Substituent Effects: The target compound’s aliphatic isopropyl group contrasts with aromatic substituents in Fexofenadine or Melphalan.
  • Chlorine Reactivity : The 4-chloro group may facilitate nucleophilic substitution reactions, similar to intermediates in , where chloro-pyridine derivatives undergo coupling reactions .

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Compound Name Melting Point (°C) Solubility (Water) Stability Notes
4-Chloro-1-propan-2-ylpiperidine HCl N/A Moderate (estimated) Likely stable under anhydrous conditions.
Melphalan Hydrochloride 175–178 Low Sensitive to hydrolysis; requires cold storage.
Fexofenadine Hydrochloride >200 (decomposes) High Hydrophilic due to carboxylic acid moiety.
4-(1-Methylcyclopropyl)piperidine HCl N/A Low (estimated) Hydrophobic cyclopropane reduces solubility.

Trends :

  • Solubility : Hydrochloride salts generally improve water solubility. Fexofenadine’s carboxylic acid group further enhances this, whereas Melphalan’s lipophilic structure limits solubility .
  • Thermal Stability : Piperidine derivatives with aromatic groups (e.g., Fexofenadine) exhibit higher decomposition temperatures compared to aliphatic analogs .

Biological Activity

4-Chloro-1-propan-2-ylpiperidine;hydrochloride (also referred to as CPP) is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

CPP is classified as a piperidine derivative, which is known for its diverse biological activity. The chlorinated piperidine structure is significant as it often influences the compound's interaction with biological targets.

Biological Activity

1. Mechanism of Action
The biological activity of CPP can be attributed to its ability to interact with various receptors and enzymes in the body. Its structural characteristics allow it to modulate specific signaling pathways, which can lead to therapeutic effects.

2. Pharmacological Effects
Research indicates that CPP exhibits several pharmacological effects, including:

  • Anti-inflammatory activity : CPP has been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
  • Neuroprotective effects : Some studies suggest that CPP may protect neuronal cells from apoptosis and oxidative stress, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial properties : Preliminary data suggest that CPP may have activity against certain bacterial strains.

Table 1: Summary of Biological Activities of CPP

Activity TypeEffectivenessMechanism of Action
Anti-inflammatoryModerateInhibition of IL-1β release
NeuroprotectiveHighProtection against oxidative stress
AntimicrobialLowDisruption of bacterial cell membranes

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of CPP, researchers found that it significantly reduced IL-1β levels in LPS-stimulated macrophages. The results indicated a concentration-dependent response, with higher doses yielding greater inhibition of cytokine release.

Case Study 2: Neuroprotection
A neuroprotective study involving neuronal cell lines demonstrated that CPP could reduce cell death induced by oxidative stress. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Case Study 3: Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy of CPP against various bacterial strains. While results were promising against certain Gram-positive bacteria, the overall effectiveness was limited compared to established antibiotics.

Research Findings

Recent studies have focused on optimizing the chemical structure of piperidine derivatives to enhance their biological activities. Modifications to the piperidine ring and substituents have been shown to improve potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationObserved Effect
Chlorine substitutionIncreased binding affinity
Alkyl chain extensionEnhanced neuroprotective properties
Aromatic ring additionImproved anti-inflammatory activity

Q & A

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • PPE : Wear nitrile gloves, goggles, and fume hoods to avoid exposure to chloroalkane vapors .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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